2-Nitro-1-(2-nitrophenyl)ethanol
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Overview
Description
2-Nitro-1-(2-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8N2O5 It is a nitro alcohol derivative, characterized by the presence of two nitro groups attached to a phenyl ring and an ethanol moiety
Mechanism of Action
Target of Action
The primary target of 2-Nitro-1-(2-nitrophenyl)ethanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the production of signal molecules that regulate various cellular processes.
Mode of Action
This compound interacts with its target, PqsD, by inhibiting its function . This compound has been shown to display anti-biofilm activity and a tight-binding mode of action . It is also known to undergo photochemical reactions upon irradiation, forming 2-nitroso benzaldehyde or 2-nitroso acetophenone .
Biochemical Pathways
The inhibition of PqsD by this compound affects the production of signal molecules in Pseudomonas aeruginosa, thereby disrupting cell-to-cell communication . This disruption can lead to changes in gene expression and affect various downstream effects, such as virulence factor regulation and biofilm formation .
Result of Action
The inhibition of PqsD by this compound results in the disruption of cell-to-cell communication in Pseudomonas aeruginosa . This can lead to a decrease in the production of virulence factors and a reduction in biofilm formation . These changes at the molecular and cellular levels can potentially reduce the pathogenicity of the bacteria.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s photochemical reactions are known to depend on the solvent used . Additionally, the compound’s efficacy as a PqsD inhibitor may be affected by factors such as pH and temperature
Biochemical Analysis
Biochemical Properties
It is known that nitrated alcohols like 2-Nitro-1-(2-nitrophenyl)ethanol can react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert them to aldehydes or ketones .
Molecular Mechanism
It is known that upon irradiation, 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol yield 2-nitroso benzaldehyde and 2-nitroso acetophenone, respectively . This reaction mechanism was investigated using laser flash photolysis, time-resolved infrared spectroscopy (TRIR), and 18 O-labeling experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitro-1-(2-nitrophenyl)ethanol can be synthesized through the Henry reaction, also known as the nitroaldol reaction. This reaction involves the condensation of nitroalkanes with aromatic aldehydes in the presence of a base. For instance, the reaction between 2-nitrobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide or potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of heterogeneous catalysts to enhance reaction efficiency and yield. Calcined eggshells have been reported as an effective and environmentally benign catalyst for this purpose . The reaction is carried out under mild conditions, often at ambient temperature, making it a sustainable and green process.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-1-(2-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro ketones or nitro aldehydes.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution Reactions: Strong nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 2-Nitroso benzaldehyde and 2-nitroso acetophenone.
Reduction: Corresponding amino alcohols.
Substitution: Various substituted nitro alcohols depending on the nucleophile used.
Scientific Research Applications
2-Nitro-1-(2-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitro group transformations and their biological effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Nitrobenzyl alcohol
- 1-(2-Nitrophenyl)ethanol
- 2-Nitrophenethyl alcohol
Comparison: 2-Nitro-1-(2-nitrophenyl)ethanol is unique due to the presence of two nitro groups, which significantly influence its reactivity and chemical behavior. Compared to 2-nitrobenzyl alcohol, it has a higher tendency to undergo photochemical reactions leading to the formation of nitroso compounds. The presence of the ethanol moiety also makes it more versatile in terms of chemical transformations and applications .
Properties
IUPAC Name |
2-nitro-1-(2-nitrophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4,8,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBINJEMMNGAHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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